(3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid (Oseltamivir Impurity pound(c)
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Overview
Description
Oseltamivir acid, also known as oseltamivir carboxylate, is the active metabolite of oseltamivir, a widely used antiviral medication. Oseltamivir is marketed under the brand name Tamiflu and is primarily used to treat and prevent influenza A and influenza B, viruses that cause the flu. The compound functions as a neuraminidase inhibitor, blocking the activity of the viral neuraminidase enzyme, which is essential for the release of new viral particles from infected cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oseltamivir acid typically begins with shikimic acid, a naturally occurring compound found in Chinese star anise. The process involves several key steps:
Esterification: Shikimic acid is esterified with ethanol and thionyl chloride to form an ester.
Ketalization: The ester undergoes ketalization with p-toluenesulfonic acid and 3-pentanone to form a ketal.
Mesylation: The ketal is then mesylated using triethylamine and methanesulfonyl chloride.
Industrial Production Methods: The industrial production of oseltamivir acid has been optimized to improve yield and efficiency. The current method involves the use of recombinant Escherichia coli to produce shikimic acid, which is then converted to oseltamivir acid through a series of chemical reactions. This method is preferred due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Oseltamivir acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in oseltamivir acid.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Oseltamivir acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of neuraminidase inhibitors.
Biology: Researchers use oseltamivir acid to study the mechanisms of viral replication and inhibition.
Medicine: The compound is crucial in developing antiviral therapies and understanding drug resistance.
Industry: Oseltamivir acid is used in the pharmaceutical industry for the large-scale production of antiviral medications
Mechanism of Action
Oseltamivir acid exerts its effects by inhibiting the viral neuraminidase enzyme. This enzyme cleaves sialic acid residues on the surface of host cells, facilitating the release of new viral particles. By blocking neuraminidase activity, oseltamivir acid prevents the release and spread of the virus, thereby reducing the severity and duration of influenza symptoms .
Comparison with Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Laninamivir: A long-acting neuraminidase inhibitor with similar antiviral properties.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.
Comparison: Oseltamivir acid is unique due to its oral bioavailability and ease of administration. Unlike zanamivir, which is inhaled, oseltamivir can be taken orally, making it more convenient for patients. Laninamivir and peramivir have different pharmacokinetic profiles, with laninamivir being long-acting and peramivir requiring intravenous administration .
Properties
Molecular Formula |
C14H24N2O4 |
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Molecular Weight |
284.35 g/mol |
IUPAC Name |
(3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m1/s1 |
InChI Key |
NENPYTRHICXVCS-AGIUHOORSA-N |
Isomeric SMILES |
CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)O |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |
Origin of Product |
United States |
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